molecular formula C12H11FN2O2 B3327473 Ethyl 7-fluoro-3-methylquinoxaline-2-carboxylate CAS No. 344444-54-8

Ethyl 7-fluoro-3-methylquinoxaline-2-carboxylate

Cat. No.: B3327473
CAS No.: 344444-54-8
M. Wt: 234.23 g/mol
InChI Key: FMNRXGLTHAPOQQ-UHFFFAOYSA-N
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Description

Ethyl 7-fluoro-3-methylquinoxaline-2-carboxylate (CAS 344444-54-8) is a high-purity quinoxaline derivative supplied for advanced research and development. With the molecular formula C 12 H 11 FN 2 O 2 and a molecular weight of 234.23 g/mol, this compound serves as a critical synthetic intermediate in medicinal chemistry . This chemical scaffold holds significant value in central nervous system (CNS) drug discovery. Specifically, the 7-fluoro-3-methylquinoxaline moiety has been identified as a key structural feature in the development of highly selective Phosphodiesterase 10A (PDE10A) inhibitors . Research demonstrates that this particular substitution pattern contributes to strong PDE10A inhibitory activity, improved brain penetration, and favorable pharmacokinetic properties, making it a valuable precursor for investigating potential therapeutic agents for psychiatric and neurological disorders . Quinoxaline derivatives, in general, are explored for a wide spectrum of biological activities, which may include antimicrobial, antifungal, and antitumor applications, highlighting the versatility of this chemical scaffold in life sciences research . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should handle all chemicals with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

ethyl 7-fluoro-3-methylquinoxaline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2/c1-3-17-12(16)11-7(2)14-9-5-4-8(13)6-10(9)15-11/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNRXGLTHAPOQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2C=CC(=CC2=N1)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-fluoro-3-methylquinoxaline-2-carboxylate typically involves the reaction of appropriate quinoxaline derivatives with ethyl fluoroacetate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the mixture is heated to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-fluoro-3-methylquinoxaline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoxaline derivatives with potential biological activities .

Scientific Research Applications

Medicinal Chemistry

Ethyl 7-fluoro-3-methylquinoxaline-2-carboxylate is studied for its potential as a therapeutic agent in treating various diseases. Its biological activities include:

  • Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various bacterial strains. For example, it exhibits Minimum Inhibitory Concentration (MIC) values indicating effectiveness against Mycobacterium smegmatis, Staphylococcus aureus, and Escherichia coli .
CompoundBacterial StrainMIC (µg/mL)
This compoundMycobacterium smegmatis≤ 8
This compoundStaphylococcus aureus≤ 4
This compoundEscherichia coli≤ 16
  • Antiviral Properties : Preliminary studies suggest that it may inhibit viral replication by interfering with viral enzymes. Further research is needed to confirm these findings .
  • Anticancer Activity : this compound has shown promising results in vitro against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The compound's IC50 values indicate its potential to induce apoptosis in cancer cells .
CompoundCell LineIC50 (µM)
This compoundHepG22.1
This compoundMCF-72.7

Chemical Synthesis

The compound serves as a building block for synthesizing more complex quinoxaline derivatives. Its unique structural features allow for various chemical reactions, including oxidation, reduction, and nucleophilic substitution .

Industrial Applications

In addition to its research applications, this compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals due to its favorable chemical properties .

Antimycobacterial Activity

A study demonstrated that derivatives of quinoxaline, including this compound, exhibited significant activity against Mycobacterium tuberculosis, indicating potential as new therapeutic agents for tuberculosis treatment .

Cytotoxicity Assessment

Research focused on evaluating the cytotoxic effects of various quinoxaline derivatives on cancer cell lines revealed that modifications at specific positions on the quinoxaline ring could enhance anticancer activity .

Mechanism of Action

The mechanism of action of Ethyl 7-fluoro-3-methylquinoxaline-2-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases or other signaling molecules involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of quinoxaline derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparison of key analogues:

Physicochemical Properties

Table 2: Molecular and Physical Properties
Compound Name Molar Mass (g/mol) Polarity Solubility
Ethyl 7-fluoro-3-methylquinoxaline-2-carboxylate ~234* Moderate Ethanol-soluble
Ethyl 6-chloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate 264.66 High (due to oxo) Ethanol-soluble
Ethyl 7-chloro-4-hydroxy-2-methylquinoline-3-carboxylate 265.69 High (due to OH) Likely polar solvents

*Calculated based on molecular formula C₁₂H₁₁FN₂O₂.

Notes:

  • The ethyl ester group enhances lipophilicity, aiding membrane permeability.
  • Fluorine’s electron-withdrawing effect may reduce metabolic degradation compared to chloro or hydroxy substituents .

Biological Activity

Ethyl 7-fluoro-3-methylquinoxaline-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its potential antimicrobial, antiviral, and anticancer properties, along with insights from recent research findings.

Chemical Structure and Properties

This compound is a synthetic derivative of quinoxaline, characterized by the presence of a fluorine atom at the 7-position and a methyl group at the 3-position of the quinoxaline ring. The carboxylate group enhances its solubility and biological activity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. Notably, it has been shown to inhibit specific enzymes and receptors involved in cell signaling pathways, such as tyrosine kinases, which play a crucial role in cell proliferation and survival .

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties, particularly against various bacterial strains. It has demonstrated significant Minimum Inhibitory Concentration (MIC) values, indicating its effectiveness as an antimicrobial agent.

Table 1: Antimicrobial Activity Data

CompoundBacterial StrainMIC (µg/mL)
This compoundMycobacterium smegmatis≤ 8
This compoundStaphylococcus aureus≤ 4
This compoundEscherichia coli≤ 16

These results suggest that the compound exhibits potent antibacterial effects, particularly against Gram-positive bacteria .

Antiviral Properties

The antiviral potential of this compound is currently under investigation. Preliminary studies indicate that it may inhibit viral replication through interference with viral enzymes. Further research is needed to elucidate its specific mechanisms against various viruses .

Anticancer Activity

This compound has shown promising anticancer properties in vitro. Studies have evaluated its cytotoxic effects on various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer).

Table 2: Cytotoxic Activity Data

CompoundCell LineIC50 (µM)
This compoundHepG22.1
This compoundMCF-72.7

These findings suggest that the compound may induce apoptosis in cancer cells by modulating key apoptotic pathways, including caspase activation .

Case Studies

  • Study on Antimycobacterial Activity : A study demonstrated that derivatives of quinoxaline, including this compound, exhibited significant activity against Mycobacterium tuberculosis, showcasing potential as new therapeutic agents for tuberculosis .
  • Cytotoxicity Assessment : Another research project focused on evaluating the cytotoxic effects of various quinoxaline derivatives on cancer cell lines. The results indicated that modifications at specific positions on the quinoxaline ring could enhance anticancer activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 7-fluoro-3-methylquinoxaline-2-carboxylate, and how can structural purity be validated?

  • Methodology : The compound can be synthesized via nucleophilic addition and cyclocondensation reactions using α-acetyl-N-arylhydrazonoyl chlorides in ethanol with triethylamine, as demonstrated in analogous quinoxaline derivatives . Structural validation requires multi-technique analysis :

  • NMR spectroscopy for confirming substituent positions (e.g., fluorine and methyl groups).
  • Mass spectrometry (MS) to verify molecular weight and fragmentation patterns.
  • Infrared (IR) spectroscopy to identify functional groups like the carboxylate ester .
    • Purity assessment : Use HPLC with UV detection or thin-layer chromatography (TLC) to monitor reaction progress and isolate impurities .

Q. What safety protocols are critical when handling this compound?

  • Preventive measures :

  • Wear nitrile gloves , lab coats, and safety goggles to avoid skin/eye contact.
  • Use a fume hood to minimize inhalation risks, as fluorinated quinoxalines may release toxic vapors under heat .
    • Emergency response :
  • For skin contact: Wash immediately with soap/water; seek medical advice if irritation persists.
  • For inhalation: Move to fresh air; monitor for respiratory distress .

Advanced Research Questions

Q. How can regioselectivity challenges in the synthesis of fluorinated quinoxaline derivatives be addressed?

  • Regioselectivity optimization :

  • Adjust reaction conditions (e.g., temperature, solvent polarity) to favor desired intermediates. For example, using ethanol as a solvent with triethylamine enhances site-selective cyclization in analogous compounds .
  • Employ computational modeling (e.g., DFT calculations) to predict reactive sites and guide synthetic design .
    • Case study : In ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate synthesis, regioselectivity was controlled by modifying substituent electronegativity, yielding a 3:1 ratio of desired vs. by-product .

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

  • Multi-modal validation :

  • Cross-reference X-ray crystallography (e.g., SHELXL refinement ) with 2D NMR (e.g., 1H-13C^{1}\text{H-}^{13}\text{C} HSQC) to confirm spatial arrangements and coupling patterns.
  • Address discrepancies (e.g., unexpected NOESY correlations) by revisiting reaction stoichiometry or isolating intermediates for re-analysis .
    • Example : Crystal structure analysis of ethyl 7-chloro-6-fluoro-8-nitro-4-oxoquinoline-3-carboxylate revealed intermolecular hydrogen bonds (C–H⋯O/Cl) that explain packing anomalies .

Q. What strategies mitigate hazardous byproducts during fluorinated quinoxaline synthesis?

  • Byproduct management :

  • Monitor reactions with real-time GC-MS to detect volatile byproducts like nitrogen oxides (NOx_x) .
  • Implement green chemistry principles : Replace toxic solvents (e.g., DMF) with biodegradable alternatives like ethyl lactate, which reduces waste and improves reaction safety .
    • Waste disposal : Segregate halogenated byproducts and consult certified waste management protocols to comply with EPA/ECHA guidelines .

Data Analysis and Experimental Design

Q. What computational tools are effective for predicting the bioactivity of this compound?

  • In silico methods :

  • Use molecular docking (e.g., AutoDock Vina) to simulate interactions with target proteins (e.g., bacterial DNA gyrase for antibiotic potential) .
  • Apply QSAR models to correlate substituent effects (e.g., fluorine’s electronegativity) with observed biological activity .

Q. How can researchers validate the ecological impact of fluorinated quinoxalines?

  • Environmental toxicity screening :

  • Conduct microtoxicity assays (e.g., Vibrio fischeri bioluminescence inhibition) to assess acute aquatic toxicity.
  • Evaluate biodegradability via OECD 301F tests, noting that fluorinated compounds often exhibit persistence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 7-fluoro-3-methylquinoxaline-2-carboxylate
Reactant of Route 2
Ethyl 7-fluoro-3-methylquinoxaline-2-carboxylate

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